molecular formula C14H24O2 B1588603 Neryl butyrate CAS No. 999-40-6

Neryl butyrate

Cat. No.: B1588603
CAS No.: 999-40-6
M. Wt: 224.34 g/mol
InChI Key: ZSBOMYJPSRFZAL-RAXLEYEMSA-N
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Description

Neryl butyrate is a constituent of volatile oils obtained from aromatic plants . It has the molecular formula C14H24O2 and a molecular weight of 224.3392 . The IUPAC Standard InChI for this compound is InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10- .


Synthesis Analysis

The synthesis of linear neryl diesters, including this compound, can be successfully achieved through a butylstannoic catalyzed esterification process . The final conversion of nerol and carboxylic groups was higher than 95% using a stoichiometric molar ratio of reagents in mild conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In a study, this compound was found to induce a contraction when it stimulated aortic rings under resting tonus . This contractile effect was augmented in endothelium-denuded aortic rings .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 224.34 . It has a CAS Registry Number of 999-40-6 .

Scientific Research Applications

Vascular Effects

Neryl butyrate, a component of volatile oils from aromatic plants, exhibits unique vascular effects. Contrary to its analogues that show vasodilator properties, this compound induces contraction in rat aorta, particularly in endothelium-denuded aortic rings. This contractile effect is enhanced by nitric oxide synthase and guanylyl cyclase inhibitors but is reduced by cyclooxygenase inhibitors and Ca2+ channel blockers. Intravenous injection in rats causes arterial hypotension and bradycardia, suggesting systemic influences beyond vasoconstriction (Carvalho et al., 2019).

Neutrophil Apoptosis and Survival

Sodium butyrate plays a crucial role in delaying apoptosis in human neutrophils, preserving their ability to generate reactive oxidants and express receptors. It stimulates de novo biosynthesis of polypeptides similar to those observed after treatment with granulocyte‐macrophage colony‐stimulating factor. This suggests that gene expression regulation and chromatin structure modifications are key in controlling apoptosis in neutrophils (Stringer et al., 1996).

Metabolic and Appetite Effects

Butyrate has a significant impact on metabolism and appetite. Oral administration of butyrate reduces food intake and suppresses activity of orexigenic neurons in the hypothalamus. It promotes fat oxidation and activates brown adipose tissue, indicating a role in energy metabolism and obesity prevention. The mechanism involves the gut-brain neural circuit, with effects negated by subdiaphragmatic vagotomy (Li et al., 2017).

Cancer Prevention and Treatment

Butyrate demonstrates potential in cancer prevention and treatment. It is effective in experimental colitis, reducing mucosal sensitivity to colon cancer development in rats. Butyrate therapy reduces both the incidence and size of tumors, indicating its utility in long-term therapy for decreasing disease relapses and colon cancer risk in ulcerative colitis (D’Argenio et al., 1996).

Diverse Biological Functions

Butyric acid, closely related to butyrate, impacts cell morphology, growth rate, and gene expression. It causes reversible growth inhibition in tumor cells and stimulates expression of differentiated functions in various cell lines. This indicates its potential use in managing neoplasms through selective cell death, differentiation, and enhanced cell-killing effect in conjunction with current therapies (Prasad, 1980).

Mechanism of Action

Target of Action

Neryl butyrate, a constituent of volatile oils obtained from aromatic plants , primarily targets the α-adrenoceptors located in the endothelial and smooth muscle cells . These receptors play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

The interaction of this compound with its targets results in a unique physiological response. Instead, it induces a contraction when it stimulates aortic rings under resting tonus . This contractile effect is augmented in endothelium-denuded aortic rings .

Pharmacokinetics

It’s known that this compound can be administered intravenously

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the cardiovascular system. In vivo, this compound causes hypotension, suggesting that other systemic influences than vasoconstriction may occur . Additionally, it induces arterial hypotension and bradycardia when injected intravenously to awake rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endothelium, nitric oxide synthase, and guanylyl cyclase can augment the contractile effect of this compound . Conversely, the presence of cyclooxygenase inhibitor indomethacin eliminates this phenomenon . The contractile responses decrease in the presence of verapamil, a L-type Ca2+ channel blocker, or when Ca2+ is removed from the extracellular solution .

Future Directions

While there are studies on the effects of Neryl butyrate on isolated rat aorta , more research is needed to fully understand its potential applications and effects in other contexts.

Biochemical Analysis

Biochemical Properties

Neryl butyrate is a synthetic compound with a molecular weight of 224.34

Cellular Effects

It has been shown to induce contractile effects on isolated preparations of rat aorta . This suggests that this compound may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that the contractile effects of this compound were inhibited by α-adrenergic antagonists, indicating the involvement of α-adrenoceptors in the mechanism of action

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It has been observed that this compound induced a contraction when it stimulated aortic rings under resting tonus

Properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMYJPSRFZAL-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C(/C)\CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883634
Record name Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/sweet, leafy, floral odour
Record name Neryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

239.00 to 240.00 °C. @ 760.00 mm Hg
Record name Neryl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol; insoluble in water, 1 ml in 6 ml 80% alcohol (in ethanol)
Record name Neryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.910
Record name Neryl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

999-40-6
Record name Neryl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=999-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Neryl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester
Source EPA Chemicals under the TSCA
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Record name Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neryl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.418
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Record name NERYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83580OVF8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Neryl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of Neryl Butyrate and what are its characteristic properties?

A1: this compound is found as a constituent in the essential oils of various plants. For instance, it is present in Artemisia absinthium L. (wormwood) [, ], a plant traditionally used for its medicinal properties. It contributes to the characteristic aroma profile of these plants.

Q2: What is the chemical structure of this compound and how can it be identified?

A2: this compound is a monoterpene ester with the molecular formula C14H24O2. Its structure can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which helps to identify and quantify individual components within a complex mixture like essential oils [, ].

Q3: How does the chemical composition of essential oils containing this compound vary?

A4: The concentration of this compound, along with other constituents, in essential oils can differ significantly depending on the geographical origin of the plant, harvest time, and extraction methods used. For example, studies have shown variations in this compound content in Artemisia absinthium essential oils from different European countries [, ].

Q4: Are there any analytical challenges in studying this compound?

A5: Analyzing volatile compounds like this compound in complex mixtures requires careful optimization of analytical methods. Factors like volatility and potential degradation during analysis need to be considered for accurate quantification and characterization [, ].

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